molecular formula C24H27N5O2 B4500671 2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide

2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B4500671
M. Wt: 417.5 g/mol
InChI Key: CLRBHLQMTUDVGC-UHFFFAOYSA-N
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Description

2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazinone core linked to a phenylpiperazine moiety and an acetamide group, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide typically involves multiple steps, starting with the preparation of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under controlled conditions. The phenylpiperazine moiety is then introduced via nucleophilic substitution reactions, followed by the attachment of the acetamide group through acylation reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are utilized under appropriate conditions (e.g., solvents, temperature).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Research into its potential therapeutic effects, such as enzyme inhibition or receptor modulation, is ongoing.

    Industry: It may be utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This can result in inhibition or activation of biological pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with multiple targets makes it a valuable compound for research and development.

Properties

IUPAC Name

2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c30-23(25-14-13-20-7-3-1-4-8-20)19-29-24(31)12-11-22(26-29)28-17-15-27(16-18-28)21-9-5-2-6-10-21/h1-12H,13-19H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRBHLQMTUDVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide
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2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide

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